molecular formula C7H5BrN2O B1528941 5-Bromo-4-methoxypicolinonitrile CAS No. 1256823-07-0

5-Bromo-4-methoxypicolinonitrile

Cat. No.: B1528941
CAS No.: 1256823-07-0
M. Wt: 213.03 g/mol
InChI Key: XOWUMORSLMSOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 4-position . The InChI code for this compound is 1S/C7H5BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 213.03 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

An improved and scalable synthesis method for a promising inhibitor of PHD2, crucial for the treatment of anemia, starts from commercially available 5-bromo-3-nitropicolinonitrile, demonstrating the utility of bromo-substituted picolinonitriles in the synthesis of medically relevant compounds (Lei et al., 2015). Similarly, the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines to produce dicyano tetrahydroquinoxalines highlights the role of bromo-substituted nitriles in generating heterocyclic compounds (Abramov et al., 2002).

Drug Carrier Development

Methoxy-modified kaolinite has been utilized as a novel carrier for the anticancer drug 5-fluorouracil, showcasing the importance of methoxy modifications in the development of drug delivery systems. The selective loading of the drug into the interlayer space of methoxy-modified kaolinite achieves controlled release, indicating potential for colon-specific drug delivery (Tan et al., 2017).

Antioxidant Activity Studies

Bromophenols isolated from the marine red alga Rhodomela confervoides, including compounds with methoxy groups, exhibit potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that bromo- and methoxy-substituted compounds can be excellent sources of natural antioxidants (Li et al., 2011).

Safety and Hazards

The safety information for 5-Bromo-4-methoxypicolinonitrile indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Properties

IUPAC Name

5-bromo-4-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWUMORSLMSOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720882
Record name 5-Bromo-4-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-07-0
Record name 5-Bromo-4-methoxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256823-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxypicolinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxypicolinonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methoxypicolinonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methoxypicolinonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-methoxypicolinonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-methoxypicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.